molecular formula C10H8O3 B13952803 3-Methoxy-1-benzofuran-2-carbaldehyde CAS No. 33562-10-6

3-Methoxy-1-benzofuran-2-carbaldehyde

Cat. No.: B13952803
CAS No.: 33562-10-6
M. Wt: 176.17 g/mol
InChI Key: CGLVLAFVRYUDBY-UHFFFAOYSA-N
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Description

3-Methoxy-1-benzofuran-2-carbaldehyde is a heterocyclic aromatic compound featuring a benzofuran core substituted with a methoxy group at the 3-position and a formyl (aldehyde) group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility. The methoxy and aldehyde substituents influence reactivity, solubility, and stability, making this compound a valuable intermediate in medicinal chemistry.

Properties

CAS No.

33562-10-6

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

3-methoxy-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C10H8O3/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-6H,1H3

InChI Key

CGLVLAFVRYUDBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=CC=CC=C21)C=O

Origin of Product

United States

Preparation Methods

Methoxylation to this compound

  • Concept : The aldehyde intermediate undergoes nucleophilic substitution or methylation to introduce the methoxy group at the 3-position, converting the formylated benzofuranone to this compound.
  • Typical Reagents : Methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) are commonly used for O-methylation.
  • Notes : Specific conditions for this step are less detailed in the available patents but are standard in benzofuran chemistry.

Solvent-Free Synthesis via o-Hydroxyphenylacetic Acid Cyclization

Another advanced method involves the cyclization of o-hydroxyphenylacetic acid derivatives to form benzofuranone intermediates, followed by methoxylation.

Two-Step Synthesis Overview

  • Step 1: Dehydration Condensation

    • o-Hydroxyphenylacetic acid is mixed with an aromatic hydrocarbon solvent (e.g., toluene, xylene, chlorobenzene) and a catalyst such as sulfuric acid or p-toluenesulfonic acid.
    • The mixture is heated to reflux (around 125 °C) with azeotropic removal of water until no more water is distilled off.
    • The reaction yields benzofuran-2(3H)-one after workup involving neutralization and drying.
  • Step 2: Methoxylation and Methylation

    • To the benzofuranone solution, trimethyl orthoformate and acetic anhydride are added.
    • The mixture is heated at 105–115 °C for about 12 hours, with methyl acetate being distilled off.
    • After concentration and solvent recovery, methanol is added to induce crystallization.
    • The product, 3-(α-methoxy)methylenebenzofuran-2(3H)-one, is isolated by filtration and drying.
  • Yields and Purity :

    • The process achieves yields greater than 90% based on o-hydroxyphenylacetic acid.
    • Product purity exceeds 97% by mass.
  • Advantages :

    • Solvent recovery is straightforward without high vacuum or temperature.
    • The method reduces raw material consumption and simplifies purification.
  • Representative Data Table :

Parameter Value/Condition
Catalyst Sulfuric acid (5 mL per 170 mL solvent)
Solvent Toluene (170 mL)
Temperature (Step 1) 125 °C (reflux)
Reaction Time (Step 2) 12 hours
Yield >90% (based on o-hydroxyphenylacetic acid)
Purity >97% (mass %)

This method is described in patent WO2014071596A1 and is notable for its industrial scalability and efficiency.

Catalytic Synthetic Routes and Mechanistic Insights

Recent literature reviews on benzofuran synthesis highlight catalytic strategies that could be adapted for the synthesis of methoxy-substituted benzofuran aldehydes.

Lewis Acid and Brønsted Acid Catalysis

  • Lewis acids (e.g., scandium triflate) and Brønsted acids (e.g., triflic acid, acetic acid) promote intramolecular cyclizations and annulations forming benzofuran rings.
  • These methods allow mild reaction conditions and high selectivity.
  • The use of eco-friendly solvents and deep eutectic solvents has been reported to stabilize intermediates and improve yields (70–91%).
  • Such catalytic strategies may be employed for selective methoxylation and aldehyde installation on benzofuran scaffolds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Notes Source
Formylation of benzofuranone Benzofuran-2(3H)-one + methyl/ethyl formate + NaH/NaOEt in DMF, low temp (-10 to 0 °C) Not specified Not specified Two-step hydrolysis and extraction
Solvent-free cyclization + methoxylation o-Hydroxyphenylacetic acid + toluene + sulfuric acid; then trimethyl orthoformate + acetic anhydride at 105–115 °C >90 >97 Industrially scalable, solvent recovery
Copper-catalyzed coupling CuCl + DBU + DMF, substituted alkenes/alkynes 45–93 Not specified Catalytic, adaptable for benzofuran derivatives
Lewis/Brønsted acid catalysis Scandium triflate, triflic acid, acetic acid, eco-friendly solvents 70–91 Not specified Mild conditions, high selectivity

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-1-benzofuran-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

(a) 3-Methyl-1-benzofuran-2-carbaldehyde (CAS 1199-07-1)
  • Molecular Formula : C₁₀H₈O₂
  • Molar Mass : 160.17 g/mol
  • Storage conditions (under inert gas at 2–8°C) suggest sensitivity to oxidation or moisture .
(b) 3-Methyl-1-benzofuran-2-carbohydrazide
  • Molecular Formula : C₁₀H₁₀N₂O₂
(c) 2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde (CAS 31825-29-3)
  • Similarity Score : 0.96 (structural similarity)
  • Key Differences : The biphenyl backbone replaces the benzofuran ring, altering aromatic conjugation and steric effects. The methoxy group at the 2'-position may influence electronic properties differently compared to the benzofuran system .

Physicochemical and Reactivity Comparisons

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Stability/Sensitivity
3-Methoxy-1-benzofuran-2-carbaldehyde - C₁₀H₈O₃ 176.17 Methoxy, Aldehyde Likely sensitive to oxidation
3-Methyl-1-benzofuran-2-carbaldehyde 1199-07-1 C₁₀H₈O₂ 160.17 Methyl, Aldehyde Requires inert storage
2'-Methoxy-biphenyl-2-carbaldehyde 31825-29-3 C₁₄H₁₂O₂ 212.24 Methoxy, Aldehyde Higher steric hindrance
3-Methyl-1-benzofuran-2-carbohydrazide - C₁₀H₁₀N₂O₂ 190.20 Carbohydrazide Enhanced crystallinity
  • Reactivity Notes: The aldehyde group in this compound facilitates nucleophilic additions (e.g., forming hydrazones or Schiff bases), critical in drug design. Methoxy-substituted benzofurans generally exhibit improved solubility in organic solvents compared to methyl analogs due to increased polarity .

Biological Activity

3-Methoxy-1-benzofuran-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_8O3_3. Its structure features a benzofuran ring with a methoxy group and an aldehyde functional group, which are crucial for its biological activity.

Synthesis

This compound can be synthesized through various methods, including:

  • Wittig Reaction : A common approach where phosphonium salts react with carbonyl compounds.
  • Oxidation Reactions : The aldehyde group can be oxidized to form carboxylic acids, which may enhance biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's mechanism involves:

  • Caspase Activation : Leading to programmed cell death.
  • Cell Cycle Arrest : Inhibiting proliferation in various cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Studies have reported:

  • Inhibition of Bacterial Growth : Effective against Gram-positive bacteria such as Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) as low as 3.90 μg/mL.
  • Fungal Activity : Moderate activity against Candida albicans, indicating potential use in treating fungal infections .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, modulating their activity.
  • Influence on Signaling Pathways : The compound affects pathways involved in oxidative stress responses and cell signaling, crucial for cellular homeostasis .

Table 1: Biological Activity Overview

Activity TypeEffectivenessReference
AnticancerInduces apoptosis
AntimicrobialMIC against S. aureus: 3.90 μg/mL
AntifungalModerate activity against C. albicans

Table 2: Synthesis Methods

Synthesis MethodDescription
Wittig ReactionReaction of phosphonium salts with carbonyls
OxidationConversion of aldehyde to carboxylic acid

Case Studies

  • Apoptosis Induction in Cancer Cells : A study demonstrated that treatment with this compound led to significant apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential as a therapeutic agent.
  • Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of MRSA strains, making it a candidate for further development in antibiotic therapies.

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